![molecular formula C16H28N2O4 B585361 4-N-Desacetyl-5-N-acetyl Oseltamivir CAS No. 956267-10-0](/img/structure/B585361.png)
4-N-Desacetyl-5-N-acetyl Oseltamivir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Desacetyl-5-N-acetyl Oseltamivir is a derivative of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B. This compound is often studied as an impurity or metabolite of Oseltamivir, providing insights into the drug’s metabolism and potential side effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir involves multiple steps, starting from Oseltamivir. The process typically includes selective acetylation and deacetylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for Oseltamivir, with additional steps for the selective modification of functional groups. These methods often involve large-scale reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
4-N-Desacetyl-5-N-acetyl Oseltamivir undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-N-Desacetyl-5-N-acetyl Oseltamivir has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-N-Desacetyl-5-N-acetyl Oseltamivir is closely related to that of Oseltamivir. It inhibits the activity of the influenza virus neuraminidase enzyme, preventing the release of new viral particles from infected cells. This inhibition disrupts the viral replication cycle, reducing the spread of the virus within the host .
Comparación Con Compuestos Similares
Similar Compounds
Oseltamivir: The parent compound, widely used as an antiviral medication.
Oseltamivir Carboxylate: The active metabolite of Oseltamivir, responsible for its antiviral effects.
4-N-Desacetyl Oseltamivir: Another metabolite of Oseltamivir, differing by the absence of the acetyl group at the 5-N position
Uniqueness
4-N-Desacetyl-5-N-acetyl Oseltamivir is unique due to its specific structural modifications, which provide valuable insights into the metabolism and potential side effects of Oseltamivir. Its study helps in understanding the complete pharmacological profile of Oseltamivir and improving its therapeutic applications .
Actividad Biológica
4-N-Desacetyl-5-N-acetyl Oseltamivir (4-N-Ac-Oseltamivir) is a significant metabolite of Oseltamivir, commonly known as Tamiflu, which is widely used for the treatment and prevention of influenza A and B. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile. This article explores its mechanism of action, pharmacokinetics, case studies, and research findings related to its antiviral efficacy.
4-N-Ac-Oseltamivir functions primarily as a neuraminidase inhibitor , similar to its parent compound, Oseltamivir. By inhibiting the neuraminidase enzyme on the surface of influenza viruses, it prevents the release of new viral particles from infected cells, thereby disrupting the viral replication cycle. This mechanism is essential for limiting the spread of influenza within the host.
Pharmacokinetics
The pharmacokinetics of 4-N-Ac-Oseltamivir are closely related to those of Oseltamivir. After oral administration, Oseltamivir is rapidly metabolized into its active form, oseltamivir carboxylate (OC), which exhibits prolonged action due to a longer half-life compared to Oseltamivir itself. Key pharmacokinetic parameters include:
Parameter | Oseltamivir | Oseltamivir Carboxylate (Active Form) |
---|---|---|
Absorption | Rapid | N/A |
Elimination Half-Life | 1–3 hours | 6–10 hours |
Bioavailability | Approximately 80% | N/A |
Renal Clearance | High | High |
Both compounds are primarily eliminated via renal excretion, with a small fraction excreted in feces .
Antiviral Efficacy
Research indicates that 4-N-Ac-Oseltamivir retains antiviral activity comparable to that of Oseltamivir. Studies have shown that modifications in the chemical structure can influence the potency and resistance profiles against various influenza strains. Notably, it has been demonstrated that 4-N-Ac-Oseltamivir effectively inhibits neuraminidase from multiple influenza virus subtypes.
Case Study: Efficacy in Influenza Prevention
A randomized controlled trial investigated the efficacy of Oseltamivir in preventing influenza among household contacts of infected individuals. The results indicated an 89% protective efficacy against clinical influenza in contacts taking Oseltamivir compared to placebo, highlighting the importance of neuraminidase inhibitors in controlling influenza outbreaks . While specific data on 4-N-Ac-Oseltamivir's efficacy in human subjects remains limited, it is anticipated that its effects would parallel those observed with Oseltamivir.
Safety Profile and Side Effects
The safety profile of Oseltamivir has been well-established through various clinical trials. Reports indicate that gastrointestinal side effects are common but generally mild and comparable between treated and placebo groups . However, some studies have raised concerns regarding neuropsychiatric events associated with oseltamivir treatment, particularly in pediatric populations . These findings necessitate further investigation into the safety of its metabolites like 4-N-Ac-Oseltamivir.
Research Findings and Future Directions
Ongoing research continues to explore the metabolic pathways leading to the formation of 4-N-Ac-Oseltamivir and its potential advantages over standard Oseltamivir formulations. Studies are also focusing on its binding affinity to neuraminidase enzymes from various influenza strains to better understand its unique interaction profile and therapeutic potential against resistant viral strains.
Propiedades
IUPAC Name |
ethyl 5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYYJZMDDOOQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.